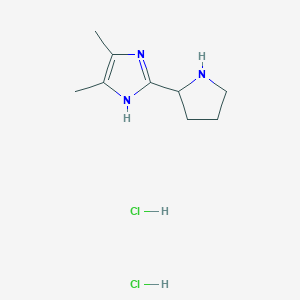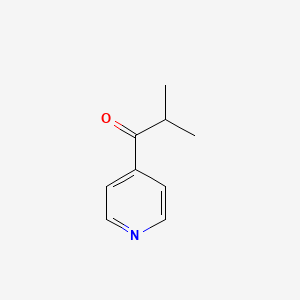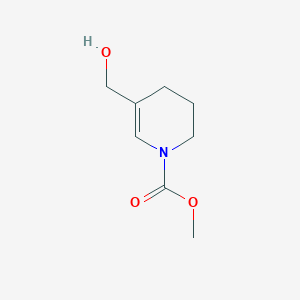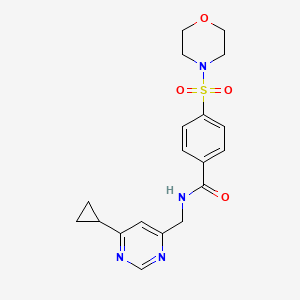
4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” is a chemical compound with the CAS Number: 2094302-64-2 . It has a molecular weight of 238.16 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride . The InChI Code is 1S/C9H15N3.2ClH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;;/h8,10H,3-5H2,1-2H3,(H,11,12);2*1H .Physical And Chemical Properties Analysis
The compound “4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” has a molecular formula of C9H16ClN3 and a molecular weight of 201.7 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized novel compounds by manipulating structures related to "4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride," exploring their structural characteristics and potential applications. For instance, the synthesis of complex molecules featuring imidazole and pyrrolidine moieties has been documented, demonstrating their structural diversity and potential in developing new chemical entities with unique properties (Nural et al., 2018). These studies often involve detailed characterization using techniques like NMR, FT-IR, MS, and HRMS to elucidate molecular structures and their functional implications.
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer activities of compounds related to "4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride" have been a significant area of research. Some derivatives have shown promising activities against various cancer cell lines and microbial strains, indicating their potential as lead compounds for drug development. The evaluation of these activities involves in vitro assays to determine their efficacy and selectivity towards specific types of cancer cells or microbial species (Rasal et al., 2020).
Photophysical Properties and Applications
The photophysical properties of compounds derived from "4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride" have been investigated, revealing insights into their potential applications in materials science and bioimaging. For example, studies on the fluorescence characteristics of these compounds can lead to their application in designing fluorescent probes for biological imaging or as components in optoelectronic devices (Mishra et al., 2013).
Material Science Applications
Research has extended into the development of novel materials, such as polymers and coatings, incorporating "4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride" derivatives. These materials exhibit unique properties like low moisture uptake, high thermal stability, and good flame retardancy, making them suitable for various industrial applications (Chen et al., 2021).
Therapeutic Agent Development
Derivatives of "4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride" have been explored as potential therapeutic agents, including their role in photodynamic therapy against tumor cells. The unique fluorescent properties combined with the ability to induce cell death upon irradiation highlight the dual functionality of these compounds for both imaging and therapy (Yagishita et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;;/h8,10H,3-5H2,1-2H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWJDMDZBPBRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)
![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)
![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)


![N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide](/img/structure/B2669594.png)

![N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine](/img/structure/B2669596.png)

![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)
![9-Cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669600.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)